Home > Products > Screening Compounds P44946 > 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine - 303147-31-1

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine

Catalog Number: EVT-3040962
CAS Number: 303147-31-1
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-chloro-6-methylpyrimidine derivatives

1.1 Compound Description: This class of compounds, represented by the general structure 2-amino-4-chloro-6-methylpyrimidine, plays a crucial role in anticonvulsant research. Studies [] have explored their synthesis and evaluated their anticonvulsant activity using the maximal electroshock seizure (MES) model. Notably, compound 3e, a specific derivative within this class, exhibited significant potency, demonstrating 65.10% protection against seizures, compared to the standard drug phenytoin, which showed complete inhibition. Another derivative, 3a, displayed moderate protective effects.

Ethyl (2Z)-2-(Aryl)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives

2.1 Compound Description: These compounds represent a class of pyrimidine derivatives synthesized through a two-stage Biginelli reaction []. The first stage involves synthesizing a pyrimidine derivative by reacting ethylacetoacetate (EAA), substituted benzaldehyde, and thiourea. The second stage utilizes this derivative, chloroacetic acid, sodium acetate, acetic anhydride, glacial acetic acid, and various substituted benzaldehydes to produce the final compounds. These derivatives were characterized using IR, NMR, and GCMS and were further investigated for their antibacterial and antifungal activities against both gram-positive and gram-negative bacteria.

10′′‐(4‐Chlorobenzyl­idene)‐5′′‐(4‐chlorophen­yl)‐4′‐(2,4‐dichlorophenyl)‐1′‐methyl‐2,3,2′′,3′′,7′′,8′′,9′′,10′′‐octa­hydro‐1H,5′′H,6′′H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐2′′‐cyclo­hepteno[1,2‐d]thia­zolo[3,2‐a]pyrimidine‐2,3′′‐dione

3.1 Compound Description: This complex compound is synthesized through a [3 + 2] cyclo­addition reaction involving an azomethine ylide and a substituted hexa­hydro­cyclo­hepteno[1,2-d]thia­zolo­[3,2-a]­pyrimidin-3-one derivative []. Notably, the molecule features two spiro junctions connecting a planar 2-oxindole ring, a pyrrolidine ring in an envelope conformation, and a 10-(aryl­methyl­ene)hexa­hydro­cyclo­hepteno[1,2-d]thia­zolo­[3,2-a]­pyrimidin-3-one ring.

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine

4.1 Compound Description: This compound is structurally characterized by a pyrimidine ring substituted with chlorine and methoxy groups, further connected to a chlorinated phenyl ring via a sulfur atom []. A 3,5-dimethylpiperidine ring is also linked to the phenyl ring through a methylene bridge.

Ethyl 5-methyl-4-morpholino-2-(3-Methyl-phenylamino)-furo[2,3-d]pyrimidine-6-carboxylate

5.1 Compound Description: Synthesized by reacting functionalized ethyl 4-chloro-6-methyl-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylates with morpholine, this compound [] has been structurally confirmed by 1H NMR IR, MS, and elemental analysis. Its crystal structure, determined through X-ray single-crystal diffraction, revealed a triclinic system with the space group P1. The structure is stabilized by intermolecular N–H···O hydrogen bonds and π-π stacking interactions. Preliminary biological tests have indicated that the compound exhibits cytotoxicity against human lung cancer cell lines.

3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)- carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

7.1 Compound Description: This compound [], with the molecular formula C18H14BrCl2N5O2, features a pyrazole ring linked to a substituted phenyl ring and a chlorinated pyridinyl ring. The presence of bromine, chlorine, and methylamino carbonyl groups contributes to its distinct structure.

8.1 Compound Description: This study [] focuses on synthesizing two novel categories of heteroannulated compounds derived from 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione (4). The first category, chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines (5–9), is formed by reacting compound 4 with mono-electrophilic reagents. The second category, chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4]triazines (10–16), is obtained by treating compound 4 with various 1,2-bielectrophilic reagents. The antimicrobial activity of these synthesized products was evaluated against different microorganisms and showed varying degrees of inhibitory effects.

9.1 Compound Description: This research [] investigates 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine (1), a metabolite of the insecticide imidacloprid, and its analogues as potential ligands for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR). This compound exhibits comparable potency to nicotine in inhibiting -nicotine binding.

5‐(2‐(4‐pyridinyl)vinyl)‐6‐chloro‐3‐(1‐methyl‐2‐(S)‐pyrrolidinylmethoxy)pyridine

10.1 Compound Description: This compound [], known as Me‐p‐PVC, is a high-affinity nicotinic acetylcholine receptor (nAChR) ligand. Radiolabeled with 11C, it has shown promise as a potential PET radioligand for imaging nAChRs in vivo. Studies have demonstrated its suitability for imaging the α4β2* nAChR subtype.

2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione

11.1 Compound Description: This compound [] serves as a crucial building block in synthesizing novel heteroannulated compounds. Its reactivity with mono- and bi-electrophilic reagents has led to the development of chromenopyridopyrimidines with potential antimicrobial properties.

New pyrrole and pyrrolo[2,3-d]pyrimidine derivatives

12.1 Compound Description: This research [] focuses on synthesizing a series of new pyrrole and pyrrolo[2,3-d]pyrimidine derivatives with potential antioxidant activity. The synthesized compounds, including 7-deazapurines, 3-alkylpyrrolopyrimidinium iodide salts, and various substituted pyrrolo[2,3-d]pyrimidines, were evaluated for their ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.

13.1 Compound Description: This study [] presents the synthesis of various thieno- and pyrrolo[2,3-d]pyrimidines. By reacting 6-chloro-4-(alkoxycarbonylmethylamino)-2-methylthiopyrimidine-5-carbonitriles with specific reagents, novel structures like alkyl 4-chloro- or 4-(alkoxycarbonylmethyl)amino(thio)-5-amino-2-methylthiothieno[2,3-d]- and pyrrolo[2,3-d]pyrimidine-6-carboxylates were generated. Further reactions led to the formation of new heterocyclic systems.

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine

14.1 Compound Description: This compound [] consists of a pyrimidine ring connected to a substituted pyrazole ring and a propargyloxy group. The presence of chlorine and trifluoromethyl substituents contributes to its unique structure.

4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines

15.1 Compound Description: Driven by the antiviral activity observed in 5-halogen-substituted tubercidin analogues, this study [] explores a series of acyclic analogues, specifically 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines.

4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines

16.1 Compound Description: This study [] focuses on synthesizing various 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines as potential antiviral agents.

5-Hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones and benzo[b]pyrimido[4,5-h]1,6-naphthyridine-1,3,6-triones

17.1 Compound Description: This study [] explores the synthesis of 5-hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones from N-substituted aminouracils and their subsequent conversion to benzo[b]pyrimido[4,5-h]1,6-naphthyridine-1,3,6-triones through halogenation and Vilsmeier reactions.

3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone derivatives

18.1 Compound Description: This research [] focuses on synthesizing various derivatives of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and evaluating their antiviral activity.

9,9′-Thiobis-(1,2,3,4,7,8-hexahydro-7-methyl-6H-pyrimido[1,6-a]pyrimidine-6,8-dione)

19.1 Compound Description: This compound [] features two pyrimidine rings connected by a sulfur bridge, forming a unique symmetrical structure.

20.1 Compound Description: This research [] explores the synthesis and antimalarial activity of a series of 2-[(4-11[(dialkylamino)alkyI]amino11-6-methyl-2-pyrimidinyl)amino]-benzimidazoles. Notably, 5,6-dichloro-2-[(4-11[4-(diethylamino)-l-methylbutyl]amino11-6-methyl-2-pyrimidinyl)amino]benzimidazole exhibited promising antimalarial activity and was selected for further preclinical studies.

2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl] pyrido[2,3-d]pyrimidines

21.1 Compound Description: Thirteen 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines (5-17) were synthesized [] as potential inhibitors of Pneumocystis carinii (pc) and Toxoplasma gondii (tg) dihydrofolate reductase (DHFR) and as antitumor agents. The synthesis involved reductive amination of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carbonitrile with suitable anilines, followed by optional N10-methylation. These compounds displayed potent DHFR inhibitory activity against both pcDHFR and tgDHFR, with N10-methylation leading to slightly increased potency. Some compounds inhibited T. gondii cell growth at nanomolar concentrations, while others showed promising antitumor activity in an in vitro preclinical screening.

22.1 Compound Description: This study [] focuses on synthesizing eight novel 2,4-diaminothieno[2,3-d]pyrimidine analogues as potential inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. The compounds aimed to target opportunistic infections common in AIDS patients.

4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-y1]-pyrimidines

23.1 Compound Description: This group of compounds [] is synthesized by reacting 4-alkoxy-1,1,1 -trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines.

24.1 Compound Description: This study [] investigates the synthesis and NMR spectroscopic characterization of two diaryl derivatives of (4-cyano-6-methyl-3,8-dioxo-2,3,5,6,7,8-hexahydropyrido[3,4-c] Ρyrdazin-6-yl)Hydrazono-Acetic Acid Ethyl Ester.

7-chloro-2–methyl-4H-benzo[d][1,3]–oxazin-4-one and 3–amino-7-chloro-2-methyl quinazolin-4(3H)–one

25.1 Compound Description: This research [] explores the synthesis and antibacterial activity of 7-chloro-2–methyl-4H-benzo[d][1,3]–oxazin-4-one and 3–amino-7-chloro-2-methyl quinazolin-4(3H)–one. The study highlights the importance of quinazoline and quinazolinone derivatives in medicinal chemistry, emphasizing their broad spectrum of biological activities.

(R)-Imidazolo[1,2c][1,2,3]triazolo[4,5e]pyrimidines

26.1 Compound Description: This study [] describes the synthesis of a series of chiral (R)-N-(3-isopropyl-7a,8,9,10[1'2':3,4]imidazolo [1,2c] [, , ]triazolo-[4,5-e]-pyrimidine-5-(7H)ylidine) aniline derivatives.

27.1 Compound Description: This research [] focuses on synthesizing various heterocyclic systems incorporated into indole moieties, starting from ethyl 2-(3-acetyl-1H-indol-1-yl)acetate. The study specifically investigates their antiviral activity against Marek's disease virus (MDV).

2'-Fluorinated isonucleosides

28.1 Compound Description: This research [] focuses on synthesizing and evaluating the antitumor and antiviral activity of 2'-fluorinated isonucleosides.

4H-Pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole

29.1 Compound Description: This study [] focuses on synthesizing a novel heterocyclic system, 4H-Pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole, using palladium-catalyzed reactions.

Thiopyrano[2,3‐d] pyrimidines and thieno[2,3‐d]pyrimidines

30.1 Compound Description: This study [] focuses on the synthesis of thiopyrano[2,3‐d] pyrimidines and thieno[2,3‐d]pyrimidines by reacting 4-chloro-5-cyano-2-methylthiopyrimidine with ethyl mercaptosuccinate under specific conditions.

31.1 Compound Description: This research [] investigates the synthesis and antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives.

32.1 Compound Description: This research [] examines a series of compounds derived from N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1), an inhibitor of NF-κB and AP-1 gene expression.

33.1 Compound Description: This study [] focuses on synthesizing a series of new pyrimidine derivatives containing (pyridin-3-ylmethyl)thio and phenylamino moieties and evaluating their antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum.

34.1 Compound Description: This compound [] is a key intermediate in the synthesis of small molecule anticancer drugs.

2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile analogs

35.1 Compound Description: This study [] explores the synthesis and biological activities of 19 novel 2-(2-(substituted aldehyde

Overview

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine is a synthetic organic compound with significant pharmacological potential. Its structure features a pyrimidine core substituted at various positions, which contributes to its biological activity. The compound is classified under the category of pyrimidines, which are heterocyclic compounds containing nitrogen atoms in their ring structure.

Source

The compound's chemical identity is cataloged under the CAS number 1172067-13-8. It has been referenced in various scientific literature and patents, indicating its relevance in medicinal chemistry and drug development .

Classification

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine belongs to the class of pyrimidine derivatives. These compounds are often explored for their therapeutic applications, particularly in oncology and infectious diseases due to their ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine typically involves multi-step reactions including cyclization and substitution processes.

  1. Starting Materials: The synthesis usually begins with commercially available pyrimidine derivatives.
  2. Reaction Conditions: The reactions are often conducted under reflux conditions using solvents such as dimethyl sulfoxide or other organic solvents.
  3. Purification: The final product is purified using techniques such as silica gel chromatography, yielding a white solid.

Technical Details

The detailed synthetic pathway includes:

  • Cyclocondensation: Initial formation of the pyrimidine ring.
  • Substitution Reactions: Introduction of the phenylsulfonylmethyl group at the appropriate position on the pyrimidine ring.
  • Nitration and Reduction Steps: If applicable, these steps modify the compound further to enhance its biological activity.
Molecular Structure Analysis

Structure

The molecular formula of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine is C15H14ClN3O2SC_{15}H_{14}ClN_3O_2S. The molecular weight is approximately 351.8 g/mol.

Data

The compound features:

  • A pyrimidine ring with chlorine and phenylsulfonylmethyl substituents.
  • The presence of a pyridine moiety, which enhances its interaction with biological targets.
Chemical Reactions Analysis

Reactions

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution under suitable conditions.

Technical Details

These reactions are crucial for modifying the compound to improve its pharmacological properties or to create derivatives with enhanced activity.

Mechanism of Action

Process

The mechanism of action for 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.

Data

Research indicates that this compound may inhibit certain kinases or other enzymes critical for cellular proliferation and survival, making it a candidate for anti-cancer therapies or treatments for other diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water, which can affect bioavailability.
  • Stability: Generally stable under standard laboratory conditions but may require protection from light and moisture.
Applications

Scientific Uses

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, including cancer and infectious diseases.
  • Biochemical Research: As a tool for studying enzyme mechanisms or cellular pathways due to its specific interactions with biological targets.

This compound represents an important area of research within medicinal chemistry, highlighting the ongoing efforts to develop novel therapeutics based on pyrimidine derivatives.

Properties

CAS Number

303147-31-1

Product Name

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine

IUPAC Name

4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-3-ylpyrimidine

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8

InChI

InChI=1S/C16H12ClN3O2S/c17-15-9-13(11-23(21,22)14-6-2-1-3-7-14)19-16(20-15)12-5-4-8-18-10-12/h1-10H,11H2

InChI Key

YUHCMZQXDVQEBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CN=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.